molecular formula C13H17ClFNO2 B1443708 (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride CAS No. 939756-64-6

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride

Cat. No.: B1443708
CAS No.: 939756-64-6
M. Wt: 273.73 g/mol
InChI Key: HVMRBLCWQORUQQ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride is a chemical compound that features a fluorinated phenyl ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety, followed by conversion to the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, potentially modulating their activity. The fluorinated phenyl ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(1-piperidinyl)acetic acid hydrochloride
  • (4-Bromophenyl)(1-piperidinyl)acetic acid hydrochloride
  • (4-Methylphenyl)(1-piperidinyl)acetic acid hydrochloride

Uniqueness

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-fluorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-11-6-4-10(5-7-11)12(13(16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRBLCWQORUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

37% Hydrogen chloride (4.18 ml, 50.9 mmol) was added to a solution of methyl 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetate (320 mg, 1.27 mmol) in dioxane (5 ml). The reaction was stirred under microwave irradiation at 100° C. for 5 hours. The solvent was evaporated and the solid triturated with acetonitrile to obtain 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetic acid hydrochloride (255 mg, 73% yield) as a white solid.
Quantity
4.18 mL
Type
reactant
Reaction Step One
Name
methyl 2-(4-fluorophenyl)-2-(piperidin-1-yl)acetate
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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